[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid
Description
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid (CAS: 876710-43-9) is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring, a methylaminomethyl group at the 4-position, and an acetic acid moiety attached via the amino group. Its molecular formula is C9H18N2O2, with a molecular weight of 186.25 . The compound is commercially available in purities ranging from 97% to 99% and is used in pharmaceutical intermediates and research applications .
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-8(3-5-11)6-10-7-9(12)13/h8,10H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHZYOKFJLPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Neurotransmitter Interactions
The compound shows notable interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest potential applications in neuropharmacology, especially in the treatment of neurological and psychiatric disorders.
Acetylcholine System Modulation
Studies indicate that [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid may act as a modulator of the cholinergic system. This activity is likely due to its structural similarity to acetylcholine, potentially allowing it to interact with cholinergic receptors or influence acetylcholine metabolism.
Dopaminergic Effects
The compound's interaction with the dopaminergic system suggests possible applications in treating conditions such as Parkinson's disease or schizophrenia. Its activity profile is similar to that of other dopamine receptor modulators, though with potentially unique characteristics.
Anti-inflammatory and Analgesic Properties
Preliminary studies have revealed anti-inflammatory and analgesic properties of this compound, making it a candidate for further investigation in pain management therapies. These properties may be related to its ability to modulate inflammatory pathways or influence pain perception mechanisms.
Enzyme Inhibition and Receptor Modulation
The compound's structural features suggest potential activity as an enzyme inhibitor or receptor modulator. This characteristic could have implications for various biological processes and therapeutic applications.
Table 1: Comparative Biological Activities
| Compound | Neurotransmitter Interaction | Anti-inflammatory Activity | Analgesic Effect |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Related compound a | Weak | Moderate | Weak |
| Related compound b | Strong | Weak | Strong |
Antibacterial Activity
While not its primary area of activity, this compound has shown some antibacterial properties. Its activity against various bacterial strains is summarized in the following table:
Table 2: Antibacterial Activity (MIC values in μg/mL)
| Bacterial Strain | This compound | Compound a | Compound b |
|---|---|---|---|
| B. subtilis | 75 | >100 | >100 |
| E. faecalis | 125 | >100 | >100 |
| E. coli | <125 | >125 | >125 |
| P. aeruginosa | 150 | >125 | >125 |
These results indicate that this compound exhibits broader and more potent antibacterial activity compared to related compounds .
Potential Therapeutic Applications
Based on its biological activity profile, this compound shows promise in several therapeutic areas:
- Neurodegenerative disorders
- Pain management
- Inflammatory conditions
- Psychiatric disorders
- Potential antibacterial applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperidine Ring
Alkyl Group Modifications
- [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid CAS: 1353948-42-1 | Molecular Weight: 200.28 (calculated) This analog replaces the methyl group on the amino moiety with an ethyl group, increasing lipophilicity (predicted LogP: -1.8 vs. -2.2 for the methyl variant) . This modification may enhance membrane permeability but reduce aqueous solubility.
Acetylated Piperidine Derivatives
- The XLogP3 value (-2.2) suggests comparable hydrophilicity to the parent compound .
Positional Isomerism and Ring Substitution
- [Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid CAS: 1353962-21-6 Substitution at the 3-position of the piperidine ring introduces steric strain due to the cyclopropyl group, which may affect binding affinity in enzyme targets (e.g., soluble epoxide hydrolase, sEH) .
Functional Group Additions
- 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid CAS: 1096963-05-1 | Molecular Formula: C12H21N3O5 The ethoxycarbonyl and carbamoyl groups add complexity, increasing molecular weight (299.3) and hydrogen-bonding capacity. Such modifications are common in prodrug designs to enhance target specificity .
Physicochemical Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
